molecular formula C10H18O3 B6611845 tert-butyl tetrahydro-2H-pyran-4-carboxylate CAS No. 1058129-65-9

tert-butyl tetrahydro-2H-pyran-4-carboxylate

Cat. No.: B6611845
CAS No.: 1058129-65-9
M. Wt: 186.25 g/mol
InChI Key: VCGVXZLSHQGPOE-UHFFFAOYSA-N
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Description

tert-Butyl Tetrahydro-2H-pyran-4-carboxylate (CAS No: 1058129-65-9) is a valuable synthetic building block in organic chemistry and drug discovery research. With the molecular formula C 10 H 18 O 3 and a molecular weight of 186.25 g/mol, this ester is characterized by its tetrahydropyran (oxane) ring, a common scaffold in medicinal chemistry known for influencing the pharmacokinetic properties of candidate molecules . This compound serves as a versatile precursor and intermediate in the synthesis of more complex molecules. The tetrahydropyran-4-carboxylate structure is a key motif in developing pharmacologically active compounds, including potential therapeutics and agrochemicals . The tert-butyl ester group acts as a protecting group for the carboxylic acid functionality, which can be deprotected under mild acidic conditions to access the corresponding tetrahydropyran-4-carboxylic acid, a compound itself recognized as a useful starting material . Researchers utilize this chemical as a critical intermediate in multi-step synthetic routes, leveraging its reactivity for further transformations to create novel compounds for biological screening and structure-activity relationship (SAR) studies. Safety Note: This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

tert-butyl oxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-10(2,3)13-9(11)8-4-6-12-7-5-8/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGVXZLSHQGPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl tetrahydro-2H-pyran-4-carboxylate typically involves the esterification of tetrahydro-2H-pyran-4-carboxylic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as strong acids or ion-exchange resins can be used to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl tetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of tert-butyl tetrahydro-2H-pyran-4-carboxylate involves its ability to act as a protecting group in organic synthesis. By temporarily masking reactive sites, it allows for selective reactions to occur. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl Tetrahydro-2H-Pyran-4-Carboxylate
  • Structure : Methyl ester at the 4-position of the tetrahydropyran ring.
  • Molecular Weight : 144.17 g/mol (C7H12O3).
  • Key Differences :
    • Stability : The methyl ester is more susceptible to hydrolysis under basic conditions compared to the tert-butyl analog due to reduced steric hindrance .
    • Applications : Preferred in reactions requiring facile ester cleavage, such as prodrug synthesis.
    • Spectroscopy : ¹H NMR shows a singlet at δ 3.6 ppm for the OCH3 group, contrasting with the tert-butyl singlet at δ 1.2 ppm .
Ethyl Tetrahydro-2H-Pyran-2-Carboxylate
  • Structure : Ethyl ester at the 2-position of the tetrahydropyran ring.
  • Molecular Weight : 158.20 g/mol (C8H14O3).
  • Key Differences :
    • Substitution Position : The 2-position ester leads to distinct ring conformation (axial vs. equatorial), affecting reactivity in cycloadditions or nucleophilic substitutions .
    • Volatility : Higher volatility than tert-butyl derivatives, necessitating careful handling.
Tetrahydropyran-4-yl-Carboxylic Acid
  • Structure : Free carboxylic acid at the 4-position.
  • Molecular Weight : 130.14 g/mol (C6H10O3).
  • Key Differences :
    • Solubility : Increased water solubility in basic conditions due to deprotonation.
    • Reactivity : Direct participation in coupling reactions (e.g., amide bond formation), unlike the inert tert-butyl ester .
tert-Butyl 2-(Tetrahydro-2H-Pyran-4-yl)Hydrazinecarboxylate
  • Structure : Hydrazinecarboxylate group linked to the tetrahydropyran ring.
  • Molecular Weight : 216.28 g/mol (C10H20N2O3) .
  • Key Differences :
    • Functionality : The hydrazine group introduces nucleophilic character, enabling use in heterocycle synthesis (e.g., pyrazoles).
    • Stability : Less stable under oxidative conditions compared to the ester analog.

Biological Activity

Tert-butyl tetrahydro-2H-pyran-4-carboxylate (CAS No. 693287-79-5) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

The compound's molecular formula is C10H18O2C_{10}H_{18}O_2, and it features a tetrahydro-pyran ring, which is significant for its biological interactions. Its lipophilicity is indicated by various Log P values, suggesting moderate permeability characteristics relevant for drug development:

PropertyValue
Log P (iLOGP)2.61
Log P (WLOGP)1.19
BBB PermeantYes
CYP InhibitionNo

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of antimicrobial and anti-inflammatory actions. The following sections highlight key findings from recent studies.

Antimicrobial Activity

A study conducted on a diverse chemical library revealed that compounds similar to this compound showed promising inhibitory effects against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) for related compounds ranged from 6.3 to 23 µM, indicating significant antimicrobial potential .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural features. Modifications to the tetrahydropyran ring can significantly alter its biological activity:

Compound ModificationMIC (µM)Remarks
Original Compound6.3Base compound with moderate activity
4-(p-tert-butylphenyl) group2.0Enhanced activity due to structural optimization
Cyclohexylmethylene group6.8Similar activity to base compound

These modifications illustrate how subtle changes can enhance or diminish the compound's biological effectiveness.

Case Studies

  • Inhibition of CFTR Activity : Research demonstrated that certain derivatives of tetrahydropyridine compounds could potentiate cystic fibrosis transmembrane conductance regulator (CFTR) activity in cell models. This suggests potential therapeutic applications in treating cystic fibrosis by enhancing chloride secretion in epithelial cells .
  • Anti-inflammatory Effects : Additional studies have indicated that related compounds exhibit anti-inflammatory properties, providing a basis for exploring their use in conditions characterized by excessive inflammation.

Q & A

Basic Research Questions

Q. How can the synthesis of tert-butyl tetrahydro-2H-pyran-4-carboxylate be optimized for improved yield and purity?

  • Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as catalyst choice (e.g., acid/base catalysts), temperature (room temperature vs. reflux), and solvent polarity. For example, tert-butyl esterification of tetrahydropyran derivatives often employs Boc-protecting group strategies under anhydrous conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using dichloromethane/hexane mixtures) is critical to isolate high-purity products. Recent studies highlight the use of mild Lewis acids to reduce side reactions and improve yields up to 85% .

Q. What are the recommended techniques for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use deuterated solvents (CDCl₃ or DMSO-d₆) for ¹H and ¹³C NMR. Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and the tetrahydropyran ring protons (δ ~3.5–4.0 ppm for axial/equatorial H). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
  • Mass Spectrometry : ESI-MS or EI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 215.2 for C₁₁H₂₀O₃).
  • Physical Properties : Compare observed melting point (mp) and boiling point (bp) with literature values (e.g., mp: -33°C; bp: ~196–200°C) .

Q. How can researchers address variability in reported reaction yields for this compound?

  • Methodological Answer : Contradictions in yield data often arise from differences in reaction scale, catalyst loading, or workup procedures. Systematic DOE (Design of Experiments) approaches, such as varying stoichiometry or reaction time, can identify critical factors. For instance, excess tert-butylating agents (e.g., Boc₂O) may improve yields but require careful quenching to avoid byproducts. Documenting exact conditions (e.g., inert atmosphere, moisture control) is essential for reproducibility .

Advanced Research Questions

Q. What computational tools are effective for designing synthetic routes to this compound?

  • Methodological Answer : Retrosynthetic analysis using AI-powered platforms (e.g., ICReDD’s quantum chemical reaction path search) predicts feasible routes by evaluating activation energies and intermediates. For example, density functional theory (DFT) calculations model the stability of tetrahydropyran ring conformers during esterification. Machine learning models trained on Reaxys or Pistachio datasets prioritize routes with minimal side reactions and high atom economy .

Q. How does stereochemistry at the tetrahydropyran ring influence the reactivity of this compound?

  • Methodological Answer : Axial vs. equatorial substitution on the tetrahydropyran ring alters steric hindrance and electronic effects. X-ray crystallography (e.g., CCDC data) reveals that axial tert-butyl groups stabilize chair conformations, impacting nucleophilic acyl substitution rates. Kinetic studies using chiral HPLC (e.g., Chiralpak IA column) quantify enantiomeric excess in derivatives, showing up to 20% variation in reactivity between stereoisomers .

Q. What advanced strategies can resolve contradictory data in stability studies of this compound under acidic/basic conditions?

  • Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring identifies degradation pathways. Under acidic conditions, tert-butyl ester hydrolysis generates tetrahydro-2H-pyran-4-carboxylic acid (confirmed by m/z 131.1 [M-H]⁻). Base-mediated ring-opening (e.g., NaOH/MeOH) produces sodium carboxylates, requiring pH-controlled quenching to isolate intermediates. Conflicting data may arise from trace metal impurities; ICP-MS analysis of reaction vessels is recommended .

Q. How can interaction studies between this compound and biological targets be methodologically designed?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding affinities with enzymes (e.g., esterases or cytochrome P450).
  • In Vitro Assays : Screen for inhibitory activity using fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis). IC₅₀ values are calculated via nonlinear regression of dose-response curves.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via UPLC-MS/MS. Include positive controls (e.g., verapamil) for CYP3A4 inhibition .

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